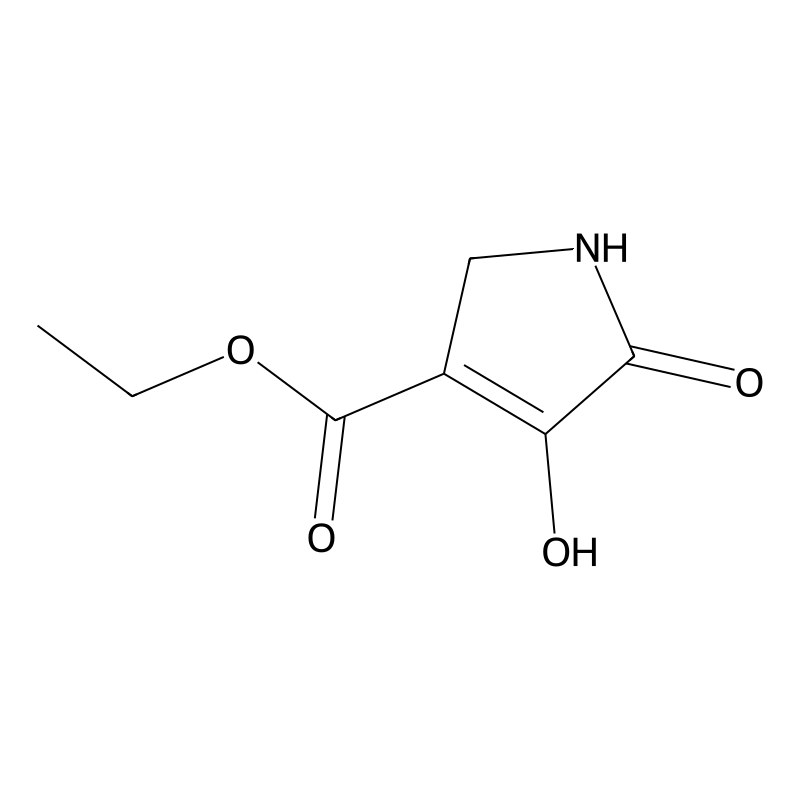

ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Structural Chemistry

Specific Scientific Field: Structural Chemistry

Summary of the Application: Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is used in the synthesis of a new highly substituted pyrrolidinone derivative .

Methods of Application or Experimental Procedures: The compound is synthesized via a three-component one-pot reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde . The structure of the synthesized product is confirmed by FTIR, 1H and 13C NMR spectroscopy .

Results or Outcomes: The synthesized product’s structure was confirmed by single crystal X-ray analysis . The geometrical structure, the HOMO–LUMO analysis (electrophilicity index), 1H and 13C chemical shifts of the desired product are also calculated by DFT at the B3LYP level with the 6-31++G (d, p) basis set .

Application in Medicinal Chemistry

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is used in the synthesis of zinc (II) complexes that have potential hypoglycemic effects .

Methods of Application or Experimental Procedures: The compound is synthesized using N-tritylated acrylamide as a starting material, and their zinc (II) complexes are readily prepared by simply mixing the compound and ZnSO4 in the presence of LiOH .

Results or Outcomes: Four out of the five newly synthesized complexes exhibited higher in vitro insulin-mimetic activities than ZnSO4, a positive control . This study proved that the newly synthesized N2O2-coordination-type zinc (II) complexes based on pyrrole-3-carboxamide derivatives are potential hypoglycemic agents .

Application in Antidiabetic Research

Summary of the Application: Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is used in the synthesis of zinc (II) complexes that have potential antidiabetic effects .

Application in Antidiabetic Research

Results or Outcomes: Four out of the five newly synthesized complexes exhibited higher in vitro insulin-mimetic activities than ZnSO4, a positive control . This study proved that the newly synthesized N2O2-coordination-type zinc (II) complexes based on pyrrole-3-carboxamide derivatives (1a – d) are potential hypoglycemic agents .

Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is a heterocyclic compound characterized by its pyrrole ring structure, which contains one nitrogen atom within a five-membered ring. The compound features several functional groups, including a hydroxyl group, a keto group, and an ester group, making it versatile for various

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The keto group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The ester group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols react under basic or acidic conditions.

The major products formed from these reactions include carboxylic acids or aldehydes from oxidation, secondary alcohols from reduction, and amides or different esters from substitution reactions .

Research indicates that ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate exhibits significant biological activity, particularly in the context of diabetes. Related compounds have demonstrated insulin-mimetic effects in vitro, suggesting potential therapeutic applications for diabetes management and treatment of diabetic complications. This compound's structural characteristics may contribute to its bioactivity, making it a candidate for further pharmacological studies .

The synthesis of ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate typically involves a three-component reaction of aniline with diethyl acetylenedicarboxylate in ethanol. The reaction is performed at room temperature with magnetic stirring. This method allows for the formation of the desired compound efficiently while maintaining good yield and purity.

Industrial Production

While specific industrial production methods are not extensively documented, large-scale synthesis generally follows the laboratory methods with optimizations for yield and purity during production processes.

Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate has diverse applications across various scientific disciplines:

- Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its potential insulin-mimetic activities, making it relevant for diabetes treatment research.

- Medicine: Explored for therapeutic potential against diabetic complications.

- Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals .

Studies involving ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate have focused on its interaction with metal complexes, particularly zinc(II). These interactions have shown promising hypoglycemic effects in vitro, indicating that the compound may enhance insulin sensitivity and glucose metabolism when complexed with certain metal ions .

Several compounds share structural similarities with ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 1-ethoxy-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate | Similar pyrrole ring and functional groups | Different alkyl substituents may affect reactivity |

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide | Contains an amide linkage | Potentially different biological activity due to amide presence |

Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific functional groups that allow for a wide range of chemical modifications and applications. Its potential insulin-mimetic activity distinguishes it from other similar compounds, making it a promising candidate for therapeutic applications.

Pyrrole-3-Carboxamide Derivatives as Cannabinoid Receptor Type 1 Inverse Agonists

The development of cannabinoid receptor type 1 (CB1) inverse agonists represents a significant area of therapeutic interest, particularly in the context of metabolic disorders and central nervous system conditions. Pyrrole-3-carboxamide derivatives have emerged as a pivotal structural class in this domain, with extensive structure-activity relationship studies demonstrating their potential as selective CB1 receptor modulators [1] [2].

The prototypical compound N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), commonly known as rimonabant, exemplifies the pharmacological significance of pyrazole-3-carboxamide derivatives in CB1 receptor modulation [3] [4]. This compound exhibits potent inverse agonist activity at the CB1 receptor with binding affinity values ranging from 0.5 to 2.0 nanomolar, demonstrating exceptional selectivity for the CB1 subtype over CB2 receptors [3].

Mechanistic studies have revealed that the carboxamide oxygen atom at the 3-position plays a crucial role in the interaction with lysine residue K3.28(192) within the CB1 receptor binding site [2] [4]. This hydrogen bonding interaction is essential for stabilizing the inactive conformation of the receptor, thereby facilitating inverse agonist activity. The structural requirements for optimal CB1 inverse agonist activity include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring [3].

Related compounds such as AM 251, featuring an iodinated phenyl substituent, have demonstrated similar inverse agonist properties with CB1 binding affinity of 7.5 nanomolar [3] [5]. These iodinated derivatives offer additional utility as potential radioligands for single photon emission computed tomography (SPECT) imaging applications, enabling in vivo characterization of CB1 receptor distribution and occupancy [3].

The inverse agonist mechanism of pyrrole-3-carboxamide derivatives involves the stabilization of the receptor in an inactive conformation, effectively reducing constitutive receptor activity [6] [2]. This pharmacological profile differs from neutral antagonism and has been confirmed through various functional assays, including calcium channel modulation studies and GTPγS binding assays [2].

Structure-Activity Relationship Studies of Bioactive Pyrrole Esters

Structure-activity relationship investigations of pyrrole ester derivatives have provided comprehensive insights into the molecular determinants of biological activity across diverse therapeutic applications. The ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate scaffold represents a versatile pharmacophore that has been extensively modified to optimize pharmacological properties [7] [8].

The ester functionality at the 3-position serves as a critical determinant of bioactivity, functioning as a site for enzymatic hydrolysis and subsequent drug activation [9] [10]. This hydrolyzable linkage enables the design of prodrug systems that can improve solubility, membrane permeability, and bioavailability while minimizing premature drug release [9] [11]. The rate of ester hydrolysis can be modulated through strategic selection of the alcohol component, with branched alkyl groups generally exhibiting slower hydrolysis rates compared to linear alkyl chains [10] [12].

The hydroxyl group at the 4-position contributes significantly to hydrogen bonding interactions with target proteins and influences the overall polarity of the molecule [7] [13]. This functional group has been shown to be essential for maintaining biological activity in numerous pyrrole derivatives, particularly in anticancer and antimicrobial applications [7] [13]. Substitution or elimination of this hydroxyl group typically results in substantial reduction of potency [7].

The oxo group at the 5-position forms part of the lactam structure that constitutes the core pharmacophore of many bioactive pyrrolinone derivatives [8] [14]. This carbonyl functionality participates in hydrogen bonding interactions and contributes to the conformational rigidity of the ring system, which is often crucial for receptor binding specificity [8].

N-substitution patterns have been demonstrated to profoundly influence both selectivity and potency across various biological targets [8] [13]. For instance, N-benzyl derivatives often exhibit enhanced lipophilicity and improved membrane penetration compared to N-methyl analogs, while N-aryl substitutions can modulate target selectivity through specific aromatic interactions [8] [13].

Aryl substitution at the 2-position of the pyrrole ring provides an additional vector for structure-activity optimization [15] [16]. The introduction of substituted phenyl groups at this position can modulate lipophilicity, binding affinity, and pharmacokinetic properties. Electron-withdrawing substituents such as halogens often enhance potency, while electron-donating groups may improve selectivity profiles [15] [16].

Recent studies have demonstrated that pyrrole derivatives bearing specific substitution patterns exhibit significant cytotoxic activity against various cancer cell lines, with some compounds showing selectivity indices greater than 10-fold between malignant and normal cells [13]. The 4-bromopyrrole derivatives have shown particular promise, with CB1 and CB2 receptor affinities comparable to established cannabimimetic compounds [16].

Prodrug Design Utilizing Hydrolyzable Ester Functionalities

The incorporation of hydrolyzable ester functionalities in prodrug design represents a sophisticated approach to overcoming pharmaceutical limitations while maintaining therapeutic efficacy. Ester prodrugs account for approximately 49% of all marketed prodrugs activated by enzymatic hydrolysis, highlighting their significance in contemporary drug development [9] [17].

The design of ester prodrugs involves strategic consideration of multiple factors including chemical stability, enzymatic lability, and physicochemical properties [9] [11]. The selection of appropriate ester promoieties can dramatically influence the pharmacokinetic profile of the parent drug, enabling optimization of absorption, distribution, metabolism, and excretion characteristics [9] [11].

Carboxylesterases (CES) represent the primary enzymatic system responsible for ester prodrug activation in human tissues [18] [19]. These enzymes exhibit broad substrate specificity, making them particularly amenable to prodrug design strategies [18] [20]. However, significant interspecies differences exist in esterase expression and activity, necessitating careful consideration of these variations during preclinical development [21] [22].

Human carboxylesterase 1 (CES1) demonstrates preferential hydrolysis of prodrugs containing phenylalanyl moieties, with catalytic efficiency being over 100-fold higher compared to valyl or isoleucyl derivatives [20]. This enzyme selectivity can be exploited to design prodrugs with predictable activation kinetics and tissue-specific release profiles [20].

The plasma stability of ester prodrugs varies significantly depending on the structural characteristics of the ester bond and the surrounding molecular environment [21] [23]. Simple alkyl esters typically undergo rapid hydrolysis in plasma, with half-lives ranging from minutes to hours [21] [24]. More sterically hindered esters, such as tert-butyl or branched alkyl derivatives, exhibit enhanced stability and may provide sustained drug release [23] [24].

Prodrug activation can occur through multiple enzymatic pathways, including carboxylesterases, butyrylcholinesterase, paraoxonase, and arylacetamide deacetylase [18] [19]. Each enzyme system exhibits distinct substrate preferences and tissue distribution patterns, enabling the design of targeted prodrug systems [18] [25].

The therapeutic advantages of ester prodrug approaches include improved oral bioavailability through enhanced membrane permeability, reduced first-pass metabolism, and the ability to mask reactive or poorly tolerated functional groups [9] [12]. Additionally, ester prodrugs can facilitate formulation development by improving aqueous solubility and chemical stability [9] [11].

Contemporary prodrug design strategies incorporate computational modeling approaches to predict esterase substrate specificity and optimize hydrolysis kinetics [11] [26]. These methods enable rational design of prodrug systems with predetermined activation profiles, reducing the need for extensive empirical screening [11] [26].

The clinical success of ester prodrugs is exemplified by compounds such as oseltamivir (Tamiflu) for influenza treatment and enalapril for hypertension management [27]. These examples demonstrate the practical utility of ester functionalities in addressing specific pharmaceutical challenges while maintaining therapeutic efficacy [27].

Future developments in ester prodrug design are focused on incorporating enzyme-responsive nanotechnology platforms and physiologically-based pharmacokinetic modeling to achieve more precise control over drug release and targeting [11] [26]. These approaches promise to expand the therapeutic applications of ester prodrugs while minimizing potential limitations associated with variable enzymatic hydrolysis [11] [26].